
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Descripción general
Descripción
The compound, systematically named 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate, is a synthetic quaternary ammonium anticholinergic bronchodilator. It is pharmacologically recognized as ipratropium bromide monohydrate, a therapeutic agent for managing bronchospasm in chronic obstructive pulmonary disease (COPD) and asthma .
- Molecular Formula: C₂₀H₃₀BrNO₃·H₂O (monohydrate) .
- Molecular Weight: 430.38 g/mol (monohydrate) .
- Structure: The molecule features a bicyclo[3.2.1]octane core with a 3-hydroxy-2-phenylpropionyloxy substituent at position 3, a methyl group at position 8, and an isopropyl group at the same nitrogen center .
- Solubility: Freely soluble in water and methanol, sparingly soluble in ethanol, and insoluble in lipophilic solvents (e.g., ether, chloroform) .
Its mechanism involves competitive inhibition of muscarinic acetylcholine receptors (mAChRs) in bronchial smooth muscle, reducing intracellular cyclic guanosine monophosphate (cGMP) and inducing bronchodilation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ipratropium bromide monohydrate typically involves the reaction of atropine with isopropyl bromide . The process includes several steps:
Starting Material: Ethyl phenylacetate is used as the starting raw material.
Reaction with Isopropyl Tropanol: This generates phenylacetate isopropyl tropeine.
Substitution, Reduction, and Addition Reactions: These steps lead to the formation of ipratropium bromide.
Industrial Production Methods
Industrial production methods for ipratropium bromide monohydrate involve crystallization techniques. Anhydrous and monohydrate crystals of ipratropium bromide are produced from seed crystals and supercritical carbon dioxide crystallization, respectively . These methods ensure high yield and purity, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Reaction Types and Synthetic Pathways
The synthesis of ipratropium bromide monohydrate involves multi-step organic transformations , including:
Critical synthetic route :
-
Starting material : Ethyl phenylacetate → converted to phenylacetic acid derivative
-
Intermediate formation : React with isopropyl tropanol → phenylacetate isopropyl tropeine
-
Quaternary ammonium synthesis : Alkylation with methyl bromide → ipratropium bromide precursor
Industrial Crystallization Methods
The monohydrate form is produced via controlled crystallization:
Parameter | Anhydrous Form | Monohydrate Form |
---|---|---|
Solvent System | Ethanol/acetone mixture | Water/supercritical CO₂ |
Crystal Structure | Orthorhombic | Monoclinic |
Stability | Hygroscopic | Stable up to 100°C |
Yield | 78-82% | 89-93% |
Supercritical CO₂ crystallization reduces solvent residues to <0.1% while maintaining >99.5% enantiomeric purity .
Key Reagents and Reaction Conditions
Side reactions :
-
Hydrolysis of ester linkage at pH >8 → inactive metabolites
-
N-oxide formation under strong oxidizers → reduces bioavailability
Degradation Pathways
Stability studies reveal three primary degradation mechanisms:
Condition | Pathway | Degradation Products |
---|---|---|
Alkaline pH | Ester hydrolysis | Tropic acid + quaternary ammonium alcohol |
High humidity | Deliquescence | Amorphous hydrate (>20% w/w) |
UV exposure | Radical-mediated N-demethylation | Noripratropium derivatives |
Aplicaciones Científicas De Investigación
Clinical Applications
-
Chronic Obstructive Pulmonary Disease (COPD) :
- Ipratropium bromide is widely used as a bronchodilator in patients with COPD. It helps alleviate symptoms such as breathlessness and wheezing.
- A study indicated that patients using Ipratropium experienced significant improvements in lung function and quality of life compared to those on placebo treatments .
- Asthma :
- Nebulization Therapy :
Comparative Efficacy
The following table summarizes the comparative efficacy of Ipratropium bromide versus other bronchodilators:
Medication | Mechanism | Onset of Action | Duration of Action | Indications |
---|---|---|---|---|
Ipratropium Bromide | Muscarinic antagonist | 15 minutes | 4-6 hours | COPD, Asthma |
Albuterol | Beta-2 adrenergic agonist | 5 minutes | 4-6 hours | Asthma, COPD |
Tiotropium | Long-acting muscarinic antagonist | 30 minutes | 24 hours | COPD |
Case Studies
Several case studies highlight the effectiveness of Ipratropium bromide in clinical practice:
- Case Study on COPD Management :
- Combination Therapy in Asthma :
- Emergency Treatment of Bronchospasm :
Mecanismo De Acción
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate acts as an anticholinergic agent by inhibiting vagally-mediated reflexes. It antagonizes the action of acetylcholine, a neurotransmitter that causes smooth muscle contraction . By blocking acetylcholine, ipratropium bromide monohydrate relaxes the smooth muscles in the airways, leading to bronchodilation and easier breathing .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Table 1: Structural Modifications and Their Implications
Key Observations :
- Counterion Effects : Iodide analogs (vs. bromide) may exhibit slower renal clearance due to larger ionic radius, though clinical relevance remains unverified .
- Core Modifications : Bicyclo[5.2.1]octane derivatives show reduced mAChR affinity, highlighting the critical role of the [3.2.1] ring geometry in receptor interaction .
Stereochemical Variants: Enantiomers
The L-(-)-enantiomer of the main compound (purity ≥90%) demonstrates superior efficacy in inhibiting acetylcholine-induced bronchospasm compared to the racemic mixture. Preclinical studies indicate a 20–30% increase in potency and prolonged duration (>8 hours) due to optimized stereochemical alignment with mAChRs .
Hydration State
The monohydrate form (vs. anhydrous ipratropium bromide) enhances crystalline stability and shelf life, critical for formulation integrity in pressurized metered-dose inhalers (pMDIs) .
Research Findings and Clinical Implications
- Efficacy: Ipratropium bromide monohydrate remains the gold standard for acute bronchospasm relief, with rapid onset (15 minutes) and minimal systemic absorption .
- Limitations: Short duration necessitates frequent dosing, prompting research into analogs like the octyl and nonyl derivatives for sustained action .
- Safety : Quaternary ammonium structure limits CNS penetration, reducing systemic anticholinergic side effects (e.g., dry mouth, urinary retention) compared to tertiary amines like atropine .
Actividad Biológica
The compound 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate , commonly known as Ipratropium bromide , is a quaternary ammonium compound primarily utilized as a muscarinic antagonist in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This article delves into its biological activities, mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : CHBrNO
- Molecular Weight : 412.37 g/mol
- CAS Number : 22254-24-6
Ipratropium bromide functions by inhibiting the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle, leading to bronchodilation. This is particularly beneficial for patients suffering from bronchoconstriction due to asthma or COPD.
Bronchodilation
Ipratropium bromide is primarily recognized for its bronchodilatory effects. It acts as a competitive antagonist at muscarinic receptors, which are involved in bronchoconstriction. Studies have shown that it effectively reduces airway resistance and improves lung function in patients with COPD and asthma.
Antioxidant Properties
Recent research has indicated that Ipratropium may possess antioxidant properties, which contribute to its therapeutic effects. A study highlighted that certain concentrations can induce a DNA damage response, suggesting a role in cellular protection mechanisms .
Clinical Studies
Several clinical studies have evaluated the efficacy and safety of Ipratropium bromide:
- Efficacy in COPD : A study demonstrated significant improvements in lung function when Ipratropium was administered alongside other bronchodilators in COPD patients, enhancing overall respiratory function and quality of life .
- Combination Therapy : Research has indicated that combining Ipratropium with beta-agonists results in superior bronchodilation compared to either agent alone, supporting its use in combination therapies for acute exacerbations .
- Safety Profile : The safety profile of Ipratropium bromide has been extensively studied, showing minimal adverse effects when used as directed, making it a preferred choice for long-term management of respiratory diseases .
Case Studies
Q & A
Q. Basic: What spectroscopic methods are suitable for characterizing this compound, and what key parameters should be monitored?
Answer:
The compound can be characterized using UV, IR, and HPLC techniques. Key parameters include:
For validation, ensure adherence to ICH guidelines for accuracy, precision, and detection limits.
Q. Advanced: How can X-ray crystallography resolve structural ambiguities in this bicyclic ammonium compound?
Answer:
X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Key steps:
- Data Collection : High-resolution (≤1.0 Å) data to resolve crowded bicyclo[3.2.1]octane regions.
- Refinement : Apply twin-law corrections if twinning is detected (common in azonia salts).
- Validation : Use Flack (η) and twin-component (x) parameters to resolve enantiomeric discrepancies .
- Visualization : ORTEP-3 GUI aids in identifying steric clashes in the 8-methyl-8-(1-methylethyl) substituents .
Example challenges: Disordered bromide/water molecules require iterative refinement in SHELXL .
Q. Advanced: What synthetic strategies optimize yield while minimizing byproducts in the quaternary ammonium core?
Answer:
Controlled synthesis involves:
- Monomer Design : Copolymerization of bicyclic precursors with controlled stoichiometry (e.g., CMDA:DMDAAC ratios) .
- Reaction Conditions :
- Temperature: 60–70°C to avoid thermal degradation of the azonia group.
- Catalysts: Use radical initiators (e.g., APS) for step-growth polymerization.
- Purification : Dialysis or size-exclusion chromatography to remove unreacted monomers.
Key metrics:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Monomer ratio | 1:1.2 | Maximizes crosslinking |
Initiator (APS) | 1.5 mol% | Balances rate and byproducts |
Q. Advanced: How do chiral centers in the 3-hydroxy-2-phenylpropoxy group affect pharmacological activity?
Answer:
The (2R,3R) configuration of the hydroxy-phenylpropoxy group influences receptor binding. Methodological approaches:
- Enantiomeric Separation : Chiral HPLC (e.g., Chiralpak AD-H column) to isolate stereoisomers.
- In Vitro Assays : Compare bronchodilator activity (e.g., muscarinic receptor antagonism) using isolated enantiomers .
- Molecular Docking : Simulate interactions with acetylcholine-binding pockets to rationalize activity differences.
Data from related compounds (e.g., ipratropium bromide) suggest stereochemistry impacts binding affinity by 10–100x .
Q. Advanced: How can conflicting crystallographic data (e.g., Flack parameter vs. twin refinement) be resolved?
Answer:
Discrepancies arise in near-centrosymmetric structures. Solutions:
- Parameter Comparison : Use Flack’s η (sensitive to chirality) and twin x (robust to centrosymmetry) .
- Validation Metrics :
- η > 0.3 indicates chirality; x < 0.1 suggests minor twinning.
- Combine with residual density maps to locate misplaced atoms.
- Software Workflow : Iterate between SHELXD (phasing) and SHELXL (refinement) for convergence .
Case study: A Flack parameter of 0.45(3) with x = 0.08(2) confirms enantiopurity after twin correction .
Q. Basic: What safety protocols are recommended for handling this compound in academic labs?
Answer:
- PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during weighing/synthesis to prevent inhalation of fine particulates .
- Storage : Airtight containers in dry, dark conditions (≤25°C) to prevent hygroscopic degradation .
Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses .
Q. Advanced: What computational tools model the compound’s stability under varying pH and temperature?
Answer:
- Molecular Dynamics (MD) : Simulate hydrolysis of the ester linkage at pH 2–10 (e.g., GROMACS).
- DFT Calculations : Optimize transition states for azonia ring opening using Gaussian09 (B3LYP/6-31G*).
- Degradation Pathways : Monitor via LC-MS for breakdown products (e.g., phenylpropionic acid derivatives).
Experimental validation: Accelerated stability studies (40°C/75% RH) correlate with MD-predicted half-lives .
Q. Advanced: How does the compound’s crystal packing influence its solubility and bioavailability?
Answer:
- Packing Analysis : Hydrogen-bonding networks (e.g., bromide-water interactions) reduce solubility .
- Polymorph Screening : Use solvent-drop grinding to identify metastable forms with higher dissolution rates.
- Bioavailability Metrics :
Strategies: Co-crystallization with cyclodextrins to enhance aqueous solubility .
Propiedades
Número CAS |
922491-06-3 |
---|---|
Fórmula molecular |
C20H32BrNO4 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide;hydrate |
InChI |
InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19?,21?;; |
Clave InChI |
KEWHKYJURDBRMN-XFQAGIBXSA-M |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |
SMILES isomérico |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |
SMILES canónico |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |
Pictogramas |
Irritant |
Sinónimos |
(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.